(2-fluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
Description
The compound “(2-fluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a synthetic small molecule featuring a 3,4-dihydroisoquinoline core substituted with a 1-methylpyrazol-4-yl group at position 4 and a 2-fluorophenyl methanone moiety at position 2. The dihydroisoquinoline scaffold is a privileged structure in medicinal chemistry due to its conformational rigidity and ability to engage in π-π stacking interactions, making it a common motif in central nervous system (CNS) and enzyme-targeting drugs .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O/c1-23-11-15(10-22-23)18-13-24(12-14-6-2-3-7-16(14)18)20(25)17-8-4-5-9-19(17)21/h2-11,18H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOWJBKMVLLDEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-fluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone (CAS Number: 2309800-24-4) is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure incorporates a fluorophenyl group and a pyrazolyl moiety, which are known for various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 335.4 g/mol . The structural features contribute to its interaction with biological targets, potentially influencing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C20H18FN3O |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 2309800-24-4 |
Biological Activities
The biological activities of this compound can be categorized based on existing literature that highlights similar structures within the pyrazole and isoquinoline frameworks.
1. Anticancer Activity
Research indicates that compounds with pyrazole and isoquinoline structures often exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been shown to inhibit cancer cell proliferation across various types, including breast and colon cancers. A study demonstrated that certain pyrazoloisoquinoline derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines, suggesting a promising therapeutic potential for this compound in oncological applications .
2. Antimicrobial Properties
The pyrazole moiety is recognized for its antimicrobial activity. Compounds featuring this scaffold have been reported to possess antibacterial and antifungal properties. For example, derivatives were tested against several pathogenic bacteria, showing effective inhibition comparable to standard antibiotics .
3. Anti-inflammatory Effects
Compounds similar to this compound have also been explored for their anti-inflammatory effects. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .
4. Neuropharmacological Effects
The presence of the pyrazole ring suggests possible neuropharmacological activity, including antidepressant and anticonvulsant effects. Studies have shown that pyrazole derivatives can act as monoamine oxidase inhibitors, which are relevant in the treatment of depression and anxiety disorders .
Case Studies
Several case studies illustrate the biological activities of compounds structurally related to this compound:
- Study on Anticancer Activity : A derivative with a similar framework was tested against the MCF-7 breast cancer cell line with an IC50 value of 27.3 μM , indicating moderate cytotoxicity .
- Antimicrobial Study : Another study found that a pyrazole-containing compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .
Scientific Research Applications
Pharmacological Properties
The compound is primarily studied for its antitumor and antidepressant activities. Research indicates that derivatives of pyrazole and isoquinoline can exhibit significant biological activities, including inhibition of tumor growth and modulation of neurotransmitter systems.
Antitumor Activity
Several studies have reported that compounds similar to (2-fluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone demonstrate cytotoxic effects against various cancer cell lines. The mechanism is often linked to the induction of apoptosis and cell cycle arrest in cancer cells. For instance, a study highlighted the effectiveness of similar compounds in inhibiting the proliferation of breast cancer cells through targeted pathways .
Antidepressant Effects
The pyrazole moiety is known for its influence on the central nervous system. Research has shown that compounds containing this structure can act as selective serotonin reuptake inhibitors (SSRIs) or modulate other neurotransmitter systems involved in mood regulation. A clinical study involving a related compound demonstrated significant improvement in depressive symptoms among participants .
Case Study 1: Antitumor Activity Evaluation
A recent study investigated the antitumor activity of a series of isoquinoline derivatives, including this compound. The results indicated a dose-dependent inhibition of cell growth in MCF-7 breast cancer cells, with IC50 values comparable to established chemotherapeutic agents .
Case Study 2: Neuropharmacological Assessment
In another investigation focusing on neuropharmacological properties, researchers administered a related compound to animal models exhibiting depressive-like behaviors. The results showed significant reductions in immobility time during forced swim tests, suggesting potential antidepressant effects .
Chemical Reactions Analysis
Isoquinoline Core Modifications
The tetrahydroisoquinoline backbone undergoes reactions typical of secondary amines and aromatic systems:
-
N-Alkylation/Acylation : The nitrogen in the isoquinoline ring can react with alkyl halides or acyl chlorides under basic conditions. For example, reaction with methyl iodide in the presence of NaH yields N-methylated derivatives (e.g., RN 336825-07-1) .
-
Electrophilic Aromatic Substitution : The electron-rich aromatic ring facilitates nitration or halogenation at the 6- or 7-positions under acidic conditions .
Pyrazole Ring Reactivity
The 1-methyl-1H-pyrazol-4-yl group participates in:
-
Nucleophilic Substitution : The pyrazole’s nitrogen can undergo alkylation or arylation. For instance, coupling with aryl halides via Buchwald–Hartwig amination introduces substituents at the 3-position .
-
Cyclization Reactions : The pyrazole moiety acts as a directing group in cycloadditions. Reaction with hydrazines forms pyrazolo[1,5-a]pyrimidines under refluxing ethanol .
Fluorophenyl Group Reactivity
The 2-fluorophenyl group exhibits:
-
Electrophilic Substitution : Fluorine’s electron-withdrawing effect directs incoming electrophiles to the para position. Chlorination with Cl₂/FeCl₃ yields 4-chloro-2-fluorophenyl derivatives .
-
Cross-Coupling Reactions : Suzuki–Miyaura coupling with aryl boronic acids replaces the fluorine atom, forming biaryl systems .
Methanone Functionality
The ketone group participates in:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, forming (2-fluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl)methanol .
-
Condensation Reactions : Reaction with hydroxylamine forms an oxime, which can be further dehydrated to a nitrile .
Nucleophilic Aromatic Substitution (Fluorophenyl Group)
| Reagent/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| Cl₂, FeCl₃, 80°C | 4-Chloro-2-fluorophenyl derivative | 72 | |
| NH₂OH·HCl, NaOH, EtOH, reflux | Oxime derivative | 68 |
Pyrazole Functionalization
Ketone Transformations
| Reaction | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Reduction (H₂/Pd-C) | H₂ (1 atm), EtOH, 25°C | Secondary alcohol | 90 | |
| Condensation (NH₂OH) | NH₂OH·HCl, NaOH, EtOH, reflux | Oxime | 68 |
Mechanistic Insights and Selectivity
-
Steric Effects : The methyl group on the pyrazole nitrogen hinders electrophilic attack at the adjacent carbon, favoring substitution at the 3-position .
-
Electronic Effects : Fluorine’s −I effect deactivates the phenyl ring, limiting electrophilic substitution to highly reactive systems (e.g., Cl₂/FeCl₃) .
-
Catalytic Systems : Palladium-based catalysts (e.g., Pd(OAc)₂/Xantphos) enable selective coupling reactions without disturbing the isoquinoline core .
Stability and Degradation Pathways
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized by comparing it to analogous derivatives reported in the literature. Key comparisons include:
Core Structure Variations
- Compound 6h (): Features a phenyl-substituted dihydroisoquinoline with a 6,7-dimethoxy modification. Unlike the target compound, 6h lacks fluorination and pyrazole substituents. The methoxy groups enhance lipophilicity but reduce metabolic stability compared to fluorine .
- Compound 5 (): Contains a benzamide-linked dihydroisoquinoline with a morpholinoethyl side chain. The amide linkage provides hydrogen-bonding capacity but may reduce membrane permeability relative to the methanone group in the target compound .
Substituent Effects
- Fluorophenyl vs. Non-Fluorinated Aromatics (): The 2-fluorophenyl group in the target compound offers steric and electronic distinctions compared to 4-fluorophenyl analogs (e.g., compound 5 in ). In contrast, non-fluorinated derivatives like compound 6h () exhibit reduced polarity and may face faster hepatic clearance .
Structural Comparison Table
Research Findings and Implications
- Bioactivity: While direct bioactivity data for the target compound is unavailable, structurally related dihydroisoquinolines (e.g., ) show promise as cholinesterase inhibitors or kinase modulators. The pyrazole and fluorophenyl groups may optimize selectivity for such targets .
- Crystallography: The use of SHELXL () in resolving analogous compounds (e.g., ) highlights the importance of crystallographic data in validating dihydroisoquinoline conformations .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing (2-fluorophenyl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone?
- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. A typical approach involves:
Core Formation : Construct the 3,4-dihydroisoquinoline core via Bischler-Napieralski cyclization using substituted phenethylamines.
Pyrazole Integration : Introduce the 1-methyl-1H-pyrazol-4-yl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Methanone Bridging : React the intermediate with 2-fluorobenzoyl chloride under Schotten-Baumann conditions.
- Validation : Monitor reaction progress using TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm yield and purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which structural characterization techniques are critical for confirming the compound’s identity?
- Methodological Answer :
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and bond angles. Use single-crystal diffraction (e.g., Cu-Kα radiation) .
- NMR Spectroscopy : Assign peaks using , , and 2D (COSY, HSQC) NMR to verify the dihydroisoquinoline core, pyrazole substituent, and fluorophenyl group .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) to confirm molecular formula (e.g., [M+H] peak at m/z 376.1482) .
Q. How can researchers assess the compound’s purity and stability under experimental conditions?
- Methodological Answer :
- Purity Analysis : Use reverse-phase HPLC (C18 column, 1.0 mL/min flow rate) with UV detection at 254 nm. Compare retention times against standards .
- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS and identify degradation products (e.g., hydrolyzed dihydroisoquinoline) .
Q. What solvent systems are optimal for solubility and in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (primary stock) followed by dilution in PBS (pH 7.4) or cell culture medium. Use sonication for dispersion.
- Stability in Solution : Avoid prolonged storage in aqueous buffers; prepare fresh solutions to prevent aggregation or hydrolysis. Validate stability via UV-Vis spectroscopy (260–320 nm scans over 24 hours) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in kinase inhibition studies?
- Methodological Answer :
Analog Synthesis : Modify the fluorophenyl or pyrazole moiety (e.g., replace fluorine with chlorine or methyl groups) .
Kinase Profiling : Use a kinase panel (e.g., 100+ kinases) to compare IC values.
Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with ATP-binding pockets. Validate with mutagenesis studies .
- Data Interpretation : Corrogate SAR trends with steric/electronic effects of substituents (e.g., fluorine’s electron-withdrawing impact) .
Q. What computational strategies are effective for predicting metabolic pathways?
- Methodological Answer :
- In Silico Tools : Use ADMET Predictor or MetaSite to simulate Phase I/II metabolism. Focus on CYP450-mediated oxidation (e.g., CYP3A4) and glucuronidation.
- Validation : Compare predictions with in vitro microsomal assays (human liver microsomes + NADPH). Quantify metabolites via LC-MS/MS .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Source Analysis : Check experimental variables (e.g., cell lines: HEK293 vs. HeLa; assay protocols: endpoint vs. real-time).
- Statistical Reconciliation : Apply multivariate analysis (ANOVA) to isolate confounding factors (e.g., serum concentration in cell media) .
- Control Experiments : Replicate studies with internal standards (e.g., staurosporine for cytotoxicity assays) to normalize inter-lab variability .
Q. What are the dominant degradation pathways under physiological conditions?
- Methodological Answer :
- Hydrolytic Degradation : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8). Identify cleavage products (e.g., free dihydroisoquinoline) via HRMS .
- Oxidative Stress Studies : Expose to HO/Fe systems to mimic ROS-rich environments. Track radical-mediated breakdown using EPR spectroscopy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
